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molecular formula C15H7F4NO2 B8362336 Benzonitrile, 2-[3-fluoro-5-(trifluoromethyl)phenoxy]-5-formyl-

Benzonitrile, 2-[3-fluoro-5-(trifluoromethyl)phenoxy]-5-formyl-

Cat. No. B8362336
M. Wt: 309.21 g/mol
InChI Key: GZDSUDFXSOLZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09051325B2

Procedure details

The title compound was prepared by a procedure similar to that described for D30 starting from 3-fluoro-5-(trifluoromethyl)phenol and 2-fluoro-5-formylbenzonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:12])[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.F[C:14]1[CH:21]=[CH:20][C:19]([CH:22]=[O:23])=[CH:18][C:15]=1[C:16]#[N:17]>>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([C:8]([F:10])([F:11])[F:9])[CH:7]=1)[O:12][C:14]1[CH:21]=[CH:20][C:19]([CH:22]=[O:23])=[CH:18][C:15]=1[C:16]#[N:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C(C1)C(F)(F)F)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(OC2=C(C#N)C=C(C=C2)C=O)C=C(C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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